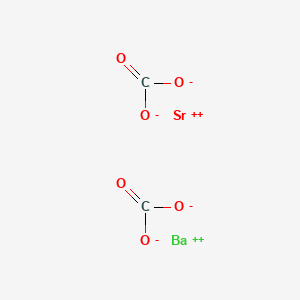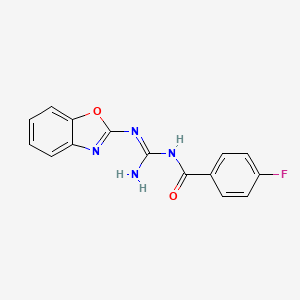
N-Benzooxazol-2-yl-N'-(4-fluoro-benzoyl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a benzooxazole ring and a 4-fluoro-benzoyl group attached to the guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of 4-Fluoro-Benzoyl Group: The 4-fluoro-benzoyl group can be introduced through acylation reactions using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.
Guanidine Formation: The final step involves the reaction of the benzooxazole derivative with a guanidine precursor, such as cyanamide or guanidine hydrochloride, under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-fluoro-benzoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: In the industrial sector, N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring and the 4-fluoro-benzoyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-Benzoylguanidine: Similar structure but lacks the benzooxazole ring.
N-(4-Fluorobenzoyl)guanidine: Similar structure but lacks the benzooxazole ring.
Benzooxazol-2-yl-guanidine: Similar structure but lacks the 4-fluoro-benzoyl group.
Uniqueness: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is unique due to the presence of both the benzooxazole ring and the 4-fluoro-benzoyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H11FN4O2 |
|---|---|
Peso molecular |
298.27 g/mol |
Nombre IUPAC |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H11FN4O2/c16-10-7-5-9(6-8-10)13(21)19-14(17)20-15-18-11-3-1-2-4-12(11)22-15/h1-8H,(H3,17,18,19,20,21) |
Clave InChI |
LNDDBTUAMXKZQK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

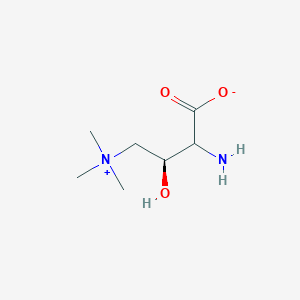
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
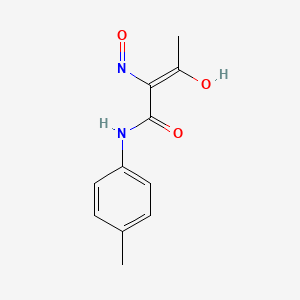
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
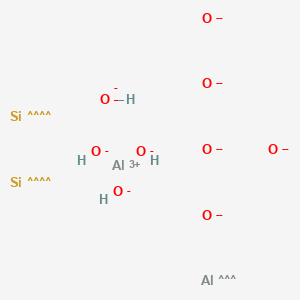
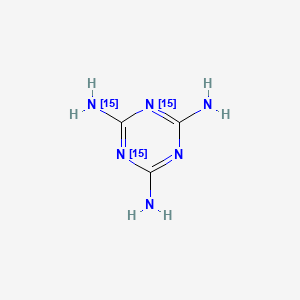

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)

